molecular formula C22H41N3O B4822645 N-(4-tert-butylcyclohexyl)-2-(4-cyclohexylpiperazin-1-yl)acetamide

N-(4-tert-butylcyclohexyl)-2-(4-cyclohexylpiperazin-1-yl)acetamide

Cat. No.: B4822645
M. Wt: 363.6 g/mol
InChI Key: MPFIQDFNCITBIO-UHFFFAOYSA-N
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Description

N-(4-tert-butylcyclohexyl)-2-(4-cyclohexylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylcyclohexyl)-2-(4-cyclohexylpiperazin-1-yl)acetamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting cyclohexylamine with a suitable dihaloalkane under basic conditions.

    Introduction of the acetamide group: The piperazine derivative is then reacted with an acylating agent such as acetic anhydride or acetyl chloride.

    Substitution with tert-butylcyclohexyl group: The final step involves the substitution of the piperazine nitrogen with a tert-butylcyclohexyl group, which can be achieved using a suitable alkylating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylcyclohexyl)-2-(4-cyclohexylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-tert-butylcyclohexyl)-2-(4-cyclohexylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butylcyclohexyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(4-tert-butylcyclohexyl)-2-(4-phenylpiperazin-1-yl)acetamide
  • N-(4-tert-butylcyclohexyl)-2-(4-ethylpiperazin-1-yl)acetamide

Uniqueness

N-(4-tert-butylcyclohexyl)-2-(4-cyclohexylpiperazin-1-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its tert-butyl and cyclohexyl groups may influence its lipophilicity, receptor binding affinity, and overall biological activity.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

N-(4-tert-butylcyclohexyl)-2-(4-cyclohexylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41N3O/c1-22(2,3)18-9-11-19(12-10-18)23-21(26)17-24-13-15-25(16-14-24)20-7-5-4-6-8-20/h18-20H,4-17H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFIQDFNCITBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)NC(=O)CN2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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